molecular formula C8H18Cl2Sn B138651 Dibutyltin dichloride CAS No. 683-18-1

Dibutyltin dichloride

Cat. No.: B138651
CAS No.: 683-18-1
M. Wt: 303.8 g/mol
InChI Key: RJGHQTVXGKYATR-UHFFFAOYSA-L
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Description

Dibutyltin dichloride is an organotin compound with the chemical formula (CH₃CH₂CH₂CH₂)₂SnCl₂. It is a colorless to pale yellow liquid that is widely used in various industrial and research applications. The compound is known for its role as a catalyst and stabilizer in the production of polyvinyl chloride (PVC) and other polymers.

Mechanism of Action

Target of Action

Dibutyltin dichloride (DBTC) primarily targets the thymus . It also interacts with Monocyte Chemoattractant Protein 1 (MCP-1) , a member of the C-C chemokine family that exerts strong chemoattractant activity in monocytes, macrophages, and lymphocytes .

Mode of Action

DBTC acts as a partial agonist of PPARγ and RXRα . These are nuclear receptors that regulate the transcription of various genes involved in metabolism, inflammation, and cellular differentiation. By binding to these receptors, DBTC can influence the expression of numerous genes and thereby alter cellular functions .

Biochemical Pathways

DBTC affects the pathways involving PPARγ and RXRα . These pathways play crucial roles in lipid metabolism, glucose homeostasis, and the regulation of inflammatory responses. DBTC’s interaction with these receptors can therefore have wide-ranging effects on cellular metabolism and immune responses .

Pharmacokinetics

Organotin compounds like dbtc are generally known for theirlow water solubility and low volatility , which can affect their bioavailability and distribution within the body.

Result of Action

DBTC has been found to inhibit the growth of various cancer cell lines, including those associated with bone, breast, prostate, and lung cancers . It also shows good viral inhibition of the HSV-1 (herpes simplex) and Vaccina (small pox) viruses . Furthermore, DBTC induces adipogenesis in a PPARγ-dependent manner and represses inflammatory genes in 3T3-L1 and RAW 264.7 cells .

Action Environment

The action, efficacy, and stability of DBTC can be influenced by various environmental factors. For instance, DBTC forms explosive mixtures with air on intense heating . Moreover, its low water solubility and low volatility can affect its distribution in the environment and its bioavailability within organisms

Biochemical Analysis

Biochemical Properties

Dibutyltin dichloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to have effects on the PPARγ/RXRα pathway, which is crucial for adipogenesis and inflammation in mammalian cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to decrease intracellular fat contents in a dose-dependent manner . It also elevates the expression of lipolysis genes and proteins while diminishing the expression of lipogenesis genes and proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to be a partial agonist of PPARγ and RXRα .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to affect triglyceride metabolism through the inhibition of the mTOR pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin dichloride is typically synthesized through the reaction of tetrabutyltin with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₄Sn + SnCl₄ → 2(CH₃CH₂CH₂CH₂)₂SnCl₂\text{(CH₃CH₂CH₂CH₂)₄Sn + SnCl₄ → 2(CH₃CH₂CH₂CH₂)₂SnCl₂} (CH₃CH₂CH₂CH₂)₄Sn + SnCl₄ → 2(CH₃CH₂CH₂CH₂)₂SnCl₂

This reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, this compound is produced by the alkylation of tin(IV) chloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and requires careful control of reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: Dibutyltin dichloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibutyltin oxide.

    Reduction: Reduction with lithium aluminum hydride yields dibutyltin dihydride.

    Substitution: It can undergo substitution reactions with nucleophiles to form different organotin compounds.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Dibutyltin oxide.

    Reduction: Dibutyltin dihydride.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutyltin dichloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in the synthesis of polyurethanes and other polymers.

    Biology: Studied for its effects on cellular processes and its potential as an anticancer agent.

    Medicine: Investigated for its antiviral and antibacterial properties.

    Industry: Employed as a stabilizer in the production of PVC and other plastics.

Comparison with Similar Compounds

    Dimethyltin dichloride: Another organotin compound with similar catalytic properties.

    Tributyltin chloride: Known for its use as a biocide and antifouling agent.

    Dibutyltin oxide: Formed by the oxidation of dibutyltin dichloride and used as a catalyst.

Uniqueness: this compound is unique in its combination of catalytic activity and stability, making it particularly useful in industrial applications. Its ability to undergo a variety of chemical reactions also makes it a versatile reagent in synthetic chemistry.

Properties

IUPAC Name

dibutyl(dichloro)stannane
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InChI

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
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InChI Key

RJGHQTVXGKYATR-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CCCC[Sn](CCCC)(Cl)Cl
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Molecular Formula

C8H18Cl2Sn
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DSSTOX Substance ID

DTXSID8027292
Record name Dibutyltin dichloride
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Molecular Weight

303.84 g/mol
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Physical Description

Dry Powder; Other Solid, White solid; mp = 43 deg C; [Hawley] White paste with an acrid odor; mp = 39-41 deg C; [MSDSonline]
Record name Stannane, dibutyldichloro-
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Record name Di-n-butyltin dichloride
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Boiling Point

135 °C @ 10 mm Hg
Record name DI-N-BUTYLTIN DICHLORIDE
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Flash Point

335 °F (open cup)
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Solubility

SOL IN ETHER, BENZENE, ALCOHOL, Insoluble in cold water; hydrolyzed in hot water.
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Density

1.36 @ 24 °C/D
Record name DI-N-BUTYLTIN DICHLORIDE
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Vapor Density

10.5 (Air = 1)
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Vapor Pressure

2 mm Hg at 100 °C
Record name DI-N-BUTYLTIN DICHLORIDE
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Mechanism of Action

DIBUTYLTIN DICHLORIDE INHIBITED ADP STIMULATED RESPIRATION OF MITOCHONDRIA (FROM OX HEART) UTILIZING PYRUVATE PLUS MALATE AS SUBSTRATE; UNLIKE OTHER TRIALKYLTIN CMPD, UNCOUPLER STIMULATED RESPIRATION WAS ALSO INHIBITED. SIMILAR RESULT WAS OBTAINED WITH ALPHA-KETOGLUTARATE, WHEREAS WITH SUCCINATE ONLY THE ADP STIMULATED RESPIRATION WAS INHIBITED, INDICATING THAT DIBUTYLTIN DICHLORIDE HAS MODE OF ACTION SIMILAR TO CLASSICAL INHIBITORS OF OXIDATIVE PHOSPHORYLATION. ATP SYNTH IN SUBMITOCHONDRIAL PARTICLES USING NADH, SUCCINATE, & ASCORBATE PLUS TETRAMETHYL-P-PHENYLENEDIAMINE WAS INHIBITED ALSO. APPARENTLY DIBUTYLTIN DICHLORIDE HAS DIRECT ACTION ON ATP SYNTHASE COMPLEX., Di-n-butyltin dichloride or tri-n-butyltin chloride given in the diets of rats have previously been shown to cause atrophy of the thymus and subsequently suppression of the T-cell-dependent immune responses. To study the mechanism of the immunotoxic effects, the dose-effect relationships and the kinetics of the thymus atrophy caused by di-n-butyltin dichloride and tri-n-butyltin chloride were investigated in detail. A single oral dose of di-n-butyltin dichloride or tri-n-butyltin chloride to rats induced a dose-related reduction of relative thymus weight, which was maximal 4 days after intubation. The log dose-effect relationships for both compounds were linear and ran parallel over a dose range of 5-60 mg/kg. Dose levels calculated to cause 50% reduction of relative thymus weight were 18 mg di-n-butyltin dichloride and 29 mg tri-n-butyltin chloride per kg body wt. A single oral dose of mono-n-butyltin trichloride, however, did not cause thymus atrophy at dose levels up to 180 mg/kg. The kinetics of the dibutyltin- and tributyltin-induced thymus atrophy in rats were investigated by measuring thymus weight, total thymic cell count, number of small, intermediate and large cells and the incorporation of DNA, RNA and protein precursors into isolated thymocytes during a period of 9 days after a single oral dose. Di-n-butyltin dichloride and tri-n-butyltin chloride caused atrophy of the thymus due to a selective reduction in the number of rapidly proliferating lymphoblasts in the first 2 days after dosing. As a consequence the large pool of small lymphocytes declined in the following 2 days. On the forth day, when atrophy was most pronounced, the frequency of the lymphoblasts increased above the controls., Analysis of the binding of tributyltin chloride to human erythrocyte membrane indicated a single class of binding site with an affinity of approximately 6.78 X 10(3) M-1, whereas dibutyltin dichloride showed the presence of more than one class of binding sites with a high affinity value of 2.53 X 10(4) M-1 and a low affinity value of 2.06 X 10(3) M-1. Membrane protein binding studies revealed that both di- and tributyltin compounds bind significantly with band 3 protein of the erythrocyte membrane. These results indicate the significant interactions of erythrocyte membrane components with alkyltin compounds., After iv or ip administration of a single dose of dibutyltin dichloride the following changes were observed in pancreas and bile ducts of male rats: acute interstitial pancreatitis, enlargement of diameter and destruction of epithelial cells of the bile ducts, increase of serum alkaline phosphatase activity. The effects were dependent on the dose of dibutyltin dichloride (1, 4 or 6 mg/kg body weight), the route of administration and the time after treatment. The pancreatitis induced by dibutyltin dichloride is under further investigation as a model of experimental pancreatitis., For more Mechanism of Action (Complete) data for DI-N-BUTYLTIN DICHLORIDE (11 total), please visit the HSDB record page.
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Impurities

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/
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Color/Form

White crystalline solid, Light tan or colorless solid or semisolid

CAS No.

683-18-1
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Melting Point

43 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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